Quinapril

Vue d'ensemble

Description

Le quinapril est un médicament principalement utilisé pour traiter l'hypertension artérielle (hypertension), l'insuffisance cardiaque et la néphropathie diabétiqueLe this compound agit en diminuant l'activité du système rénine-angiotensine-aldostérone, ce qui contribue à détendre les vaisseaux sanguins et à réduire la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le quinapril peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction de l'ester éthylique de l'acide (2S,4S)-2-(4-méthyl-2,5-dioxo-oxazolidin-3-yl)-4-phényl-butyrique avec l'ester tertiobutyle de l'acide (3S)-1,2,3,4-tétrahydro-isoquinoléine-3-carboxylique. Cette réaction donne l'ester tertiobutyle de this compound, qui est ensuite réagi avec un acide pour produire du this compound ou ses sels pharmaceutiquement acceptables .

Méthodes de production industrielle : En milieu industriel, le chlorhydrate de this compound est souvent produit en utilisant des méthodes de compression directe. Cela implique le mélange de l'ingrédient pharmaceutique actif avec des excipients et la compression du mélange en comprimés. La méthode de compression directe est préférée en raison de sa simplicité et de son efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le quinapril subit diverses réactions chimiques, notamment l'hydrolyse, la cyclisation et la dégradation.

Réactifs et conditions courantes :

Cyclisation : Le this compound peut se cycliser pour former des dérivés de diketopiperazine dans certaines conditions.

Principaux produits formés :

Quinaprilat : Le métabolite diacide actif formé par hydrolyse.

Ester et acide diketopiperazine : Formés par des réactions de cyclisation et d'hydrolyse.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments.

5. Mécanisme d'action

Le this compound inhibe l'enzyme de conversion de l'angiotensine, qui catalyse la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant cette enzyme, le this compound réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution de la pression artérielle. Ce mécanisme réduit également la sécrétion d'aldostérone, ce qui contribue à réduire le volume sanguin et la pression .

Applications De Recherche Scientifique

Quinapril has a wide range of applications in scientific research:

Mécanisme D'action

Quinapril inhibits the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also reduces aldosterone secretion, which helps to lower blood volume and pressure .

Comparaison Avec Des Composés Similaires

Le quinapril est souvent comparé à d'autres inhibiteurs de l'enzyme de conversion de l'angiotensine tels que le lisinopril, l'énalapril et le captopril.

Composés similaires :

Lisinopril : Similaire dans son mécanisme d'action, mais peut provoquer une toux sèche persistante chez certains patients.

Unicité : Le this compound est unique dans son profil pharmacocinétique et sa capacité à être rapidement désestérifié en quinaprilat, le métabolite actif. Cette propriété permet un contrôle efficace de la pression artérielle avec une dose quotidienne .

Activité Biologique

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor that has been widely studied for its pharmacological effects, particularly in the management of hypertension and heart failure. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound functions primarily as a prodrug that is converted into its active form, quinaprilat, after administration. The primary mechanism involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, this compound leads to vasodilation and decreased blood pressure. Additionally, it increases bradykinin levels due to reduced degradation, which may further contribute to its vasodilatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Bioavailability | 50-80% |

| Tmax (this compound) | <1 hour |

| Tmax (Quinaprilat) | 2.5 hours |

| Cmax (Quinaprilat) | 1526 ng/mL (after 10 mg dose) |

| Volume of Distribution | 13.9 L |

| Protein Binding | 97% |

| Half-life (Elimination) | 2-4 hours (increased with renal impairment) |

This compound is rapidly absorbed and extensively distributed in tissues except for the brain. Its metabolism primarily occurs in the liver, with renal excretion being the main route for quinaprilat elimination .

Hypertension Management

Numerous clinical trials have established the efficacy of this compound in managing hypertension. For instance:

- In a study involving patients with essential hypertension, doses ranging from 10 to 40 mg daily resulted in significant reductions in both systolic and diastolic blood pressure .

- A multicenter trial showed that this compound provided comparable blood pressure control to other antihypertensive agents such as beta-blockers and calcium channel blockers .

Heart Failure

This compound has also been evaluated for its effects on heart failure:

- A study with 225 patients demonstrated that this compound improved exercise tolerance significantly compared to placebo, with a dose-dependent response observed over a three-month period .

- In patients with chronic heart failure, this compound administration led to beneficial hemodynamic changes and improved functional capacity .

Case Studies

- Endothelial Function Improvement : In a trial involving patients with chronic heart failure (NYHA class III), intra-arterial infusion of quinaprilat significantly increased endothelium-mediated flow-dependent dilation by over 40% compared to controls (p < 0.01) .

- Coronary Artery Disease : In patients undergoing coronary artery bypass grafting (CABG), this compound at 40 mg/day significantly reduced ischemic events compared to lower doses . However, another study found no effect on ischemic events with a lower dosage during coronary angioplasty .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

Propriétés

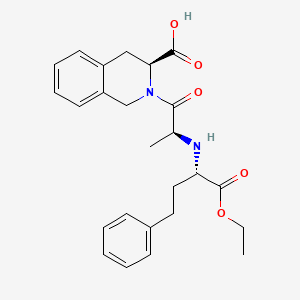

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDRRTOADPPCHY-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023547 | |

| Record name | Quinapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.50e-03 g/L | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Angiotensin II also stimulates production of plasminogen activator inhibitor-1 (PAI-1), increasing the risk of thrombosis. Quinaprilat prevents the conversion of angiotensin I to angiotensin II by inhibition of angiotensin converting enzyme, and also reduces the breakdown of bradykinin. Reduced levels of angiotensin II lead to lower levels of PAI-1, reducing the risk of thrombosis, especially after a myocardial infarction. | |

| Record name | Quinapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

85441-61-8 | |

| Record name | Quinapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85441-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinapril [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085441618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-130 °C, 120 - 130 °C | |

| Record name | Quinapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.